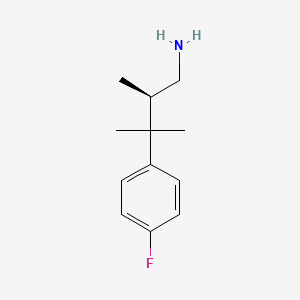

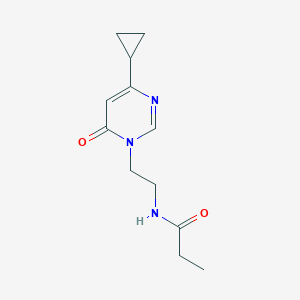

![molecular formula C25H23N5O4 B2359730 benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877644-50-3](/img/structure/B2359730.png)

benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazo[2,1-f]purin ring, followed by various substitutions to add the benzyl, trimethyl, and acetate groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazo[2,1-f]purin ring is a heterocyclic compound, which means it contains atoms of at least two different elements. This, along with the presence of the benzyl and acetate groups, would give the compound a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The acetate group could undergo reactions typical of esters, such as hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetate group might make the compound more soluble in polar solvents. The aromatic benzyl group and the imidazo[2,1-f]purin ring might contribute to the compound’s stability and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Derivative Research

- A key focus in the research surrounding compounds like benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is on the synthesis of novel heterocycles, such as imidazo purines. These are synthesized through treatment of specific purin-ones with aminoalcohols followed by dehydrative cyclization, representing an area of significant chemical research and innovation (Shimada, Kuroda, & Suzuki, 1993).

Biological Evaluation and Potential Therapeutic Applications

- Studies have been conducted to evaluate derivatives of imidazo purines for biological activities, including their potential as therapeutic agents. For instance, derivatives have been tested for their affinity to serotonin receptors and phosphodiesterase inhibitors, indicating potential applications in pharmacology, particularly in the development of antidepressants (Zagórska et al., 2016).

Photophysical and Electrochemical Properties

- Research into the photophysical and electrochemical properties of imidazo purines and related compounds is another significant area. Such studies involve examining the emission profiles and redox potentials of these compounds, which can be crucial for applications in materials science and molecular electronics (Samy & Alexander, 2011).

Solid-Phase Synthesis

- The solid-phase synthesis of derivatives, including those similar to this compound, has been explored. This represents a methodological advancement in the chemical synthesis field, providing new ways to create complex molecules (Karskela & Lönnberg, 2006).

Potential Antagonistic Activity on Adenosine Receptors

- Some derivatives have been found to exhibit antagonistic activity towards specific adenosine receptor subtypes, suggesting potential therapeutic applications in areas such as neurology and oncology (Baraldi et al., 2005).

Antimicrobial and Anticancer Potential

- Further investigations have explored the antimicrobial and anticancer activities of imidazo purine derivatives. These studies are crucial for discovering new drugs and treatment strategies for various infectious diseases and cancers (Shankerrao, Bodke, & Santoshkumar, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O4/c1-16-17(2)30-21-22(26-24(30)29(16)19-12-8-5-9-13-19)27(3)25(33)28(23(21)32)14-20(31)34-15-18-10-6-4-7-11-18/h4-13H,14-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAPPVGKJUXDAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2359653.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2359654.png)

![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)

![tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2359662.png)

![Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2359664.png)

![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)